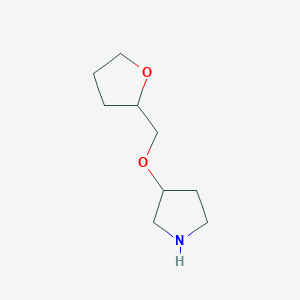
1-异丙基-L-脯氨酸
描述
1-Isopropyl-L-proline, also known as N-isopropyl-L-proline, is a derivative of the naturally occurring amino acid L-proline. This compound is characterized by the substitution of an isopropyl group at the nitrogen atom of the proline ring. It is a chiral molecule with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . The compound appears as a colorless crystalline powder or crystals and is highly soluble in water, alcohols, and ethers .
科学研究应用
1-Isopropyl-L-proline has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, 1-isopropyl-L-proline is used as a chiral building block for the synthesis of various bioactive compounds and pharmaceuticals. Its unique structure makes it a valuable intermediate in the development of asymmetric catalysts and ligands .
Biology: In biological research, the compound is used to study protein folding and stability. Its incorporation into peptides and proteins can influence their conformational properties and biological activities .
Medicine: In medicine, 1-isopropyl-L-proline derivatives are investigated for their potential therapeutic applications, including as inhibitors of enzymes and receptors involved in various diseases. The compound’s ability to modulate biological pathways makes it a promising candidate for drug development .
Industry: Industrially, 1-isopropyl-L-proline is used in the production of specialty chemicals and materials. Its role as a chiral auxiliary in asymmetric synthesis is particularly valuable for the manufacture of enantiomerically pure compounds .
作用机制
Target of Action
It is known that proline, a closely related compound, plays a significant role in stress adaptation and can influence cell death and survival in various organisms .
Mode of Action
Proline, a similar compound, is known to interact with its targets through multiple and complex regulatory pathways .
Biochemical Pathways
Proline metabolism, which may be similar, is known to be manipulated under stress and can profoundly influence various biochemical pathways . Proline metabolism is involved in the interconversion of proline and glutamate, a process linked to cellular energetics directly via the respiratory electron transport chain .
Result of Action
It is known that proline metabolism can profoundly influence cell death and survival in various organisms .
Action Environment
It is known that proline metabolism can be manipulated under stress, suggesting that environmental stressors may influence the action of 1-isopropyl-l-proline .
生化分析
Biochemical Properties
1-isopropyl-L-proline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with proline dehydrogenase (PRODH), an enzyme involved in the oxidation of proline to pyrroline-5-carboxylate (P5C). This interaction is crucial for the regulation of proline metabolism and cellular redox balance . Additionally, 1-isopropyl-L-proline can act as a substrate for proline racemase, which catalyzes the interconversion of L-proline and D-proline .
Cellular Effects
1-isopropyl-L-proline influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate mitochondrial functions, affecting cell proliferation and apoptosis . The compound can also trigger specific gene expression patterns that are essential for cellular stress responses and homeostasis . Furthermore, 1-isopropyl-L-proline impacts the synthesis of proteins by influencing the folding and stability of polypeptide chains .
Molecular Mechanism
At the molecular level, 1-isopropyl-L-proline exerts its effects through several mechanisms. It binds to specific sites on enzymes such as proline dehydrogenase and proline racemase, altering their activity . This binding can lead to enzyme inhibition or activation, depending on the context. Additionally, 1-isopropyl-L-proline can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of genes involved in cellular metabolism and stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-isopropyl-L-proline can change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that 1-isopropyl-L-proline can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity . These effects are particularly evident in in vitro studies, where the compound’s stability and activity can be closely monitored.
Dosage Effects in Animal Models
The effects of 1-isopropyl-L-proline vary with different dosages in animal models. At low doses, the compound has been shown to enhance cellular metabolism and improve stress responses . At higher doses, it can lead to toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the benefits of 1-isopropyl-L-proline are maximized at specific concentrations, beyond which adverse effects become more pronounced .
Metabolic Pathways
1-isopropyl-L-proline is involved in several metabolic pathways, primarily those related to proline metabolism. It interacts with enzymes such as proline dehydrogenase and pyrroline-5-carboxylate reductase, which are key players in the conversion of proline to P5C and vice versa . These interactions influence metabolic flux and the levels of various metabolites, including P5C and glutamate . The compound’s role in these pathways is crucial for maintaining cellular redox balance and energy homeostasis.
Transport and Distribution
Within cells and tissues, 1-isopropyl-L-proline is transported and distributed through specific transporters and binding proteins. The amino acid transporter PAT1, for example, mediates the uptake of 1-isopropyl-L-proline in a pH gradient-dependent manner . Additionally, the Na±dependent proline transporter SIT1 facilitates the compound’s transport across cell membranes . These transporters ensure the proper localization and accumulation of 1-isopropyl-L-proline within cells, allowing it to exert its biochemical effects effectively.
Subcellular Localization
1-isopropyl-L-proline is localized in various subcellular compartments, including the mitochondria, cytoplasm, and nucleus . Its activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to these compartments . In the mitochondria, 1-isopropyl-L-proline plays a role in regulating mitochondrial metabolism and energy production . In the nucleus, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
准备方法
1-Isopropyl-L-proline can be synthesized through various methods, including chemical synthesis and microbial fermentation.
Chemical Synthesis: One common synthetic route involves the reaction of L-proline with isopropyl halides in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically occurs in an organic solvent like tetrahydrofuran or dichloromethane under reflux conditions . Another method involves the use of triphosgene, diphosgene, or phosgene to react with L-proline in solvents like anhydrous tetrahydrofuran, followed by ammonolysis to yield the desired product .
Microbial Fermentation: Microbial fermentation is another approach where specific strains of microorganisms are used to convert substrates into 1-isopropyl-L-proline. This method leverages the natural metabolic pathways of the microorganisms to produce the compound in a more environmentally friendly manner .
化学反应分析
1-Isopropyl-L-proline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions. The major products of oxidation include carboxylic acids and ketones .
Reduction: Reduction of 1-isopropyl-L-proline can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The reduction typically yields amines or alcohols as the major products .
Substitution: Substitution reactions involving 1-isopropyl-L-proline often occur at the nitrogen atom or the carboxyl group. Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. The products of these reactions are typically N-substituted prolines or ester derivatives .
相似化合物的比较
1-Isopropyl-L-proline can be compared with other proline derivatives, such as L-azetidine-2-carboxylic acid, trans-4-hydroxy-L-proline, and cis-4-hydroxy-L-proline. These compounds share similar structural features but differ in their functional groups and biological activities.
L-Azetidine-2-carboxylic Acid: This compound is a toxic non-proteinogenic amino acid found in certain plants. It is used in research to study protein synthesis and cellular metabolism .
Trans-4-Hydroxy-L-Proline: This derivative is a major component of collagen and is used in the synthesis of pharmaceuticals and biomaterials. It plays a crucial role in maintaining the structural integrity of connective tissues .
Cis-4-Hydroxy-L-Proline: Similar to trans-4-hydroxy-L-proline, this compound is used as a chiral building block in organic synthesis. It has applications in the development of bioactive peptides and secondary structure mimics .
1-Isopropyl-L-proline stands out due to its unique isopropyl substitution, which imparts distinct chemical and biological properties. Its versatility in various applications highlights its significance in scientific research and industrial processes.
属性
IUPAC Name |
(2S)-1-propan-2-ylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6(2)9-5-3-4-7(9)8(10)11/h6-7H,3-5H2,1-2H3,(H,10,11)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPAOPWAVKSUPQ-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1CCC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342793-00-4 | |
| Record name | 1-Isopropyl-L-proline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



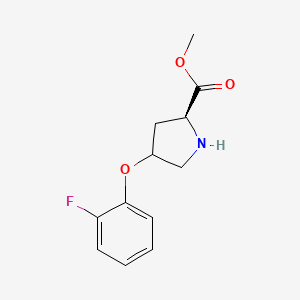

![3-[(3,4-Dichlorophenoxy)methyl]piperidine](/img/structure/B1388762.png)
![3-{[4-(1-Methyl-1-phenylethyl)phenoxy]-methyl}piperidine](/img/structure/B1388763.png)
![3-{[4-(Tert-butyl)benzyl]oxy}pyrrolidine](/img/structure/B1388767.png)
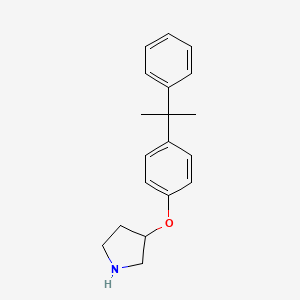


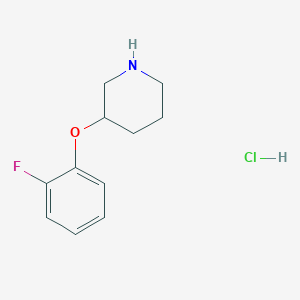

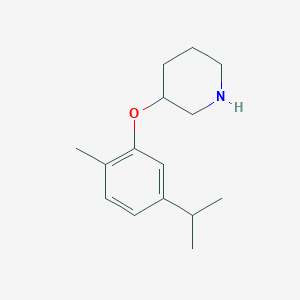
![3-[(3-Chlorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1388781.png)
